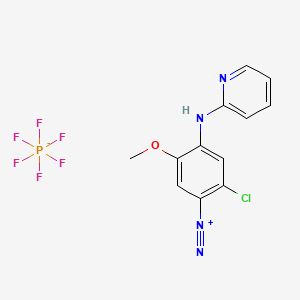
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate is a diazonium salt with the molecular formula C12H10ClF6N4OP and a molecular weight of 406.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and a nitrosating agent, such as sodium nitrite, at low temperatures to form the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It is used in biochemical assays and as a labeling reagent for proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the structure and function of target molecules .
Comparaison Avec Des Composés Similaires
2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium hexafluorophosphate can be compared with other diazonium salts, such as:
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate
- 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrachlorozincate
These compounds share similar chemical structures and properties but differ in their counterions, which can affect their solubility, stability, and reactivity . The hexafluorophosphate salt is unique due to its high stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
85099-27-0 |
|---|---|
Formule moléculaire |
C12H10ClF6N4OP |
Poids moléculaire |
406.65 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H10ClN4O.F6P/c1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;1-7(2,3,4,5)6/h2-7H,1H3,(H,15,16);/q+1;-1 |
Clé InChI |
FBFVLFJYBJMVHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


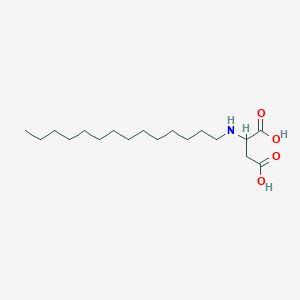


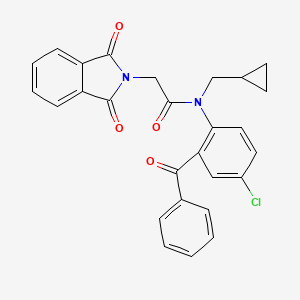

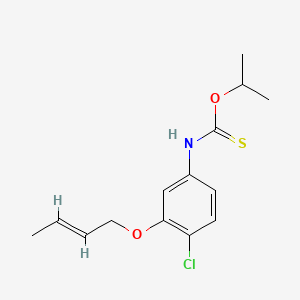
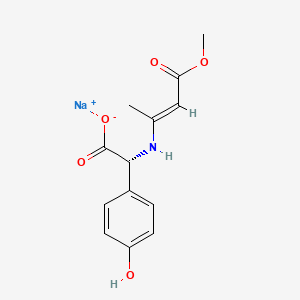
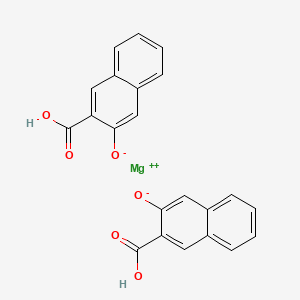
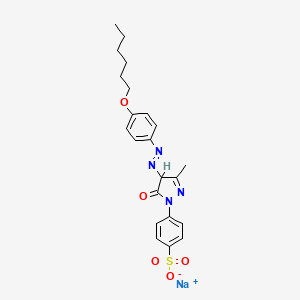
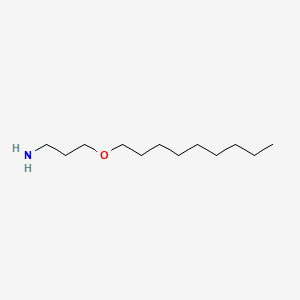
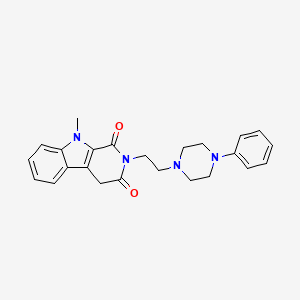
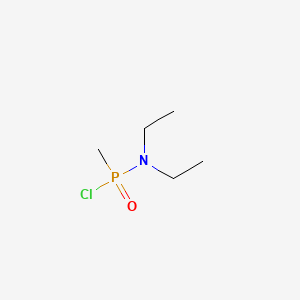

![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
